N-(1-benzyl-4-piperidinyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide, also known as BPTMC, is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-4-piperidinyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide is not fully understood, but it is thought to act as a modulator of the GABAergic and glutamatergic systems in the brain. It has been shown to increase the release of dopamine and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of GABA receptors. It has also been shown to have anti-inflammatory effects and to modulate the activity of the renin-angiotensin system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-benzyl-4-piperidinyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide for lab experiments is its well-established synthesis method, which allows for reliable and consistent production of the compound. It also has a wide range of potential applications in scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-benzyl-4-piperidinyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets for conditions such as anxiety and depression. Another area of interest could be in exploring its potential use in the treatment of cardiovascular diseases, such as hypertension. Additionally, studies could be conducted to investigate the long-term effects of N-(1-benzyl-4-piperidinyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide use, as well as its potential interactions with other drugs or compounds.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. It has been shown to have potential therapeutic uses in the treatment of conditions such as hypertension, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c28-21(19-8-6-18(7-9-19)15-27-16-22-24-25-27)23-20-10-12-26(13-11-20)14-17-4-2-1-3-5-17/h1-5,16,18-20H,6-15H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZSUCGWGPVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.